

Spectroscopic Properties of 2-Mercaptobenzothiazole Derivatives: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of **2-Mercaptobenzothiazole** (2-MBT) and its derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science. This guide summarizes key quantitative spectroscopic data, details experimental protocols, and visualizes relevant workflows and biological pathways.

Introduction to 2-Mercaptobenzothiazole Derivatives

2-Mercaptobenzothiazole (2-MBT) is a versatile heterocyclic compound featuring a benzene ring fused to a thiazole ring with a thiol group at the 2-position. Its derivatives are of significant interest due to their wide range of applications, including their use as vulcanization accelerators in the rubber industry, corrosion inhibitors, and as scaffolds in medicinal chemistry. The biological activities of 2-MBT derivatives are diverse, encompassing antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] A thorough understanding of their spectroscopic characteristics is crucial for their synthesis, characterization, and the elucidation of their mechanisms of action.

Spectroscopic Data of 2-Mercaptobenzothiazole Derivatives



The following tables summarize the key spectroscopic data for a selection of 2-MBT derivatives, providing a comparative reference for researchers.

¹H NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of 2-MBT derivatives. The chemical shifts (δ) in ¹H NMR spectra are indicative of the electronic environment of the protons.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Selected **2-Mercaptobenzothiazole** Derivatives in CDCl₃

Compoun d/Derivati ve	Ar-H	=CH ₂	CH=CH₂	CH ₂ –O	S-CH₂	Referenc e
2-(2-(6- chlorobenz othiazolyl)t hio)ethyl acrylate	7.76 (s, 1H), 7.56 (d, 1H), 7.19 (d, 1H)	6.35 (d, 1H), 5.77 (d, 1H)	6.04 (q, 1H)	4.47 (t, 2H)	3.60 (t, 2H)	[2]
2-(2-(5- chlorobenz othiazolyl)t hio)ethyl acrylate	7.76 (s, 1H), 7.56 (d, 1H), 7.19 (d, 1H)	6.35 (d, 1H), 5.77 (d, 1H)	6.04 (q, 1H)	4.47 (t, 2H)	3.60 (t, 2H)	[2]
Acrylic Derivatives (general range)	-	5.75–6.41 (d)	-	-	-	[2]
Methacrylic Derivatives (general range)	-	5.47–6.13 (s)	-	-	-	[2]



¹³C NMR Spectroscopic Data

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecules.

Table 2: 13 C NMR Chemical Shifts (δ , ppm) for Selected **2-Mercaptobenzothiazole** Derivatives in CDCl₃

Compoun d/Derivati ve	C=O	Ar-C	CH=CH₂	CH ₂ –O	S-CH ₂	Referenc e
2-(2-(5- chlorobenz othiazolyl)t hio)ethyl acrylate	167.7, 165.6	153.7, 133.5, 132.0, 131.2, 127.9, 124.6, 121.5, 121.3	-	62.4	31.7	[2]

Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for Acrylic and Methacrylic Derivatives of **2-Mercaptobenzothiazole**

Functional Group	Vibrational Mode	Wavenumber (cm⁻¹)	Reference
C=O	Stretching	1714–1721	[2]
C=C (alkene)	Stretching	1632–1636	[2]
Aromatic C-H	Stretching	3035–3435	[2]
Aliphatic C-H	Stretching	2658–2947	[2]



UV-Visible Spectroscopic Data

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Table 4: UV-Visible Absorption Maxima (λabs) for Selected **2-Mercaptobenzothiazole** Derivatives

Compound/Derivati ve	Solvent	λabs (nm)	Reference
2-(2-(5- Chlorobenzothiazolyl)t hio)ethyl acrylate	Dichloromethane (DCM)	279	[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality spectroscopic data.

Synthesis of 2-Mercaptobenzothiazole Derivatives

A general method for the synthesis of acrylate and methacrylate derivatives of 2-MBT involves the reaction of a substituted **2-mercaptobenzothiazole** with a chloroalkyl acrylate or methacrylate.[3]

Procedure:

- Dissolve substituted 2-mercaptobenzothiazole (28 mmol) and sodium bicarbonate (28.5 mmol) in 10 mL of dimethylformamide at 60 °C.[3]
- Add 2-chloroethyl acrylate (29 mmol) or 2-chloroethyl methacrylate (29 mmol) dropwise to the solution.[3]
- Reflux the reaction mixture overnight.[3]
- After cooling, wash the mixture with a 5% aqueous solution of NaOH and extract with diethyl ether.[3]



 Dry the organic layer over MgSO₄, filter, and remove the solvent under vacuum to yield the final product.[3]

NMR Spectroscopy

NMR spectra are typically recorded on a 400 MHz spectrometer.

Procedure:

- Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
- Acquire ¹H and ¹³C NMR spectra.
- For more detailed structural elucidation, 2D NMR experiments such as ¹H-¹³C HMQC and ¹H¹³C HMBC can be performed.[2]

IR Spectroscopy

FT-IR spectra are recorded to identify functional groups.

Procedure:

- Obtain the spectrum of the sample using an FT-IR spectrometer.
- For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used.
- For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

UV-Visible Spectroscopy

UV-Vis spectra are measured to determine the absorption properties of the compounds.

Procedure:

- Dissolve the sample in a suitable solvent (e.g., dichloromethane, methanol).
- Use a quartz cuvette with a 1 cm path length.
- Record the absorption spectrum at room temperature using a UV-Vis spectrophotometer.



Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive technique for the detection and quantification of 2-MBT and its derivatives.

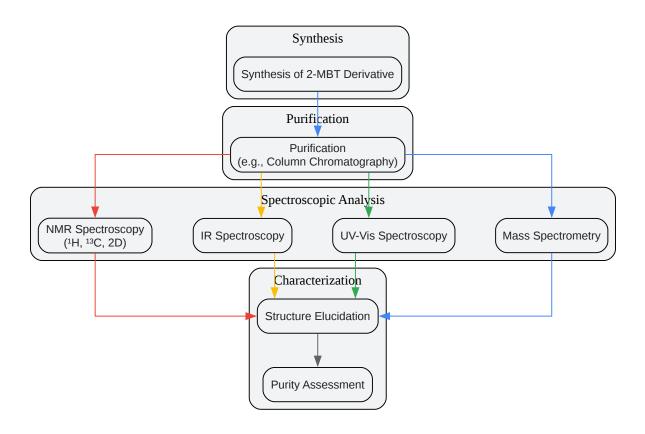
Procedure for analysis in biological samples (e.g., urine):

- Thaw and mix the urine sample thoroughly.[4]
- Take a 0.5 mL aliquot and add an internal standard (e.g., MBT-d4) and ammonium acetate buffer (pH 6.5).[4]
- Perform enzymatic hydrolysis by adding β-glucuronidase and incubating at 37 °C for three hours to release conjugated MBT.[4]
- Inject an aliquot of the sample solution into the LC-MS/MS system for analysis.[4]
- Separation is achieved using a high-pressure liquid chromatography system, and detection is performed with a tandem mass spectrometer in positive-electrospray-ionization mode (ESI+).[5]

Visualizations

The following diagrams illustrate a typical experimental workflow for spectroscopic analysis and a key signaling pathway modulated by 2-MBT derivatives in cancer cells.



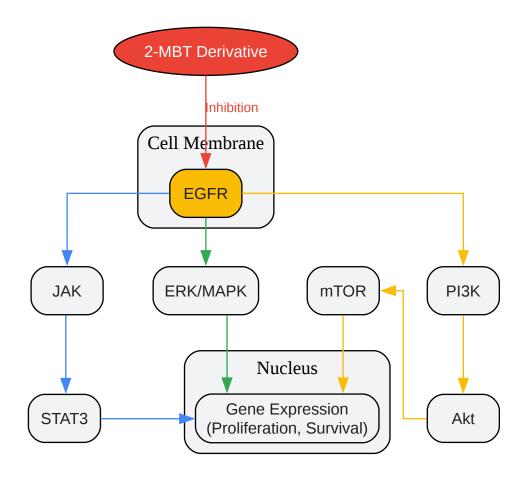


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Experimental workflow for the synthesis and spectroscopic characterization of 2-MBT derivatives.

Certain benzothiazole derivatives have shown potential as anticancer agents by modulating key signaling pathways.[6] The diagram below illustrates the inhibitory effect of these compounds on the EGFR signaling pathway and its downstream effectors in breast cancer cells.





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Inhibition of the EGFR signaling pathway by 2-MBT derivatives in cancer cells.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic properties of **2-mercaptobenzothiazole** derivatives. The presented data tables, experimental protocols, and visualizations are intended to aid researchers in the efficient characterization of these versatile compounds and to facilitate further exploration of their potential applications, particularly in the field of drug discovery and development. The diverse biological activities of 2-MBT derivatives, coupled with a deeper understanding of their structure-activity relationships through spectroscopic analysis, will continue to drive innovation in medicinal chemistry.

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